

Application Notes and Protocols: Diiodo(1,5-cyclooctadiene)platinum(II) in Catalysis

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Compound of Interest

Compound Name:	<i>Diiodo(1,5-cyclooctadiene)platinum(II)</i>
Cat. No.:	B083891

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as $\text{PtI}_2(\text{COD})$, is an organometallic complex featuring a platinum(II) center coordinated to a 1,5-cyclooctadiene (COD) ligand and two iodide ligands. While the catalytic applications of its dichloro analogue, Dichloro(1,5-cyclooctadiene)platinum(II) [$\text{PtCl}_2(\text{COD})$], are well-documented, specific literature on the catalytic use of $\text{PtI}_2(\text{COD})$ is limited. However, the synthesis of $\text{PtI}_2(\text{COD})$ is straightforward from the more common $\text{PtCl}_2(\text{COD})$, making it an accessible compound for investigation in various catalytic transformations.

The electronic and steric properties of the halide ligands in $[\text{PtX}_2(\text{COD})]$ complexes can significantly influence the catalytic activity of the platinum center. The larger and more electron-donating iodide ligands in $\text{PtI}_2(\text{COD})$, compared to the chloride ligands in $\text{PtCl}_2(\text{COD})$, may offer unique reactivity and selectivity in catalytic processes.

These application notes provide a protocol for the synthesis of $\text{PtI}_2(\text{COD})$ and detail the established catalytic applications of the closely related and well-studied $\text{PtCl}_2(\text{COD})$. These protocols serve as a valuable starting point for researchers interested in exploring the catalytic potential of $\text{PtI}_2(\text{COD})$ in reactions such as hydrosilylation and C-H activation.

Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

The synthesis of **Diiodo(1,5-cyclooctadiene)platinum(II)** is typically achieved through a halide exchange reaction starting from the corresponding dichloro complex.

Experimental Protocol: Synthesis of PtI₂(COD) from PtCl₂(COD)

This protocol is adapted from established methods for halide exchange in related platinum complexes.

Materials:

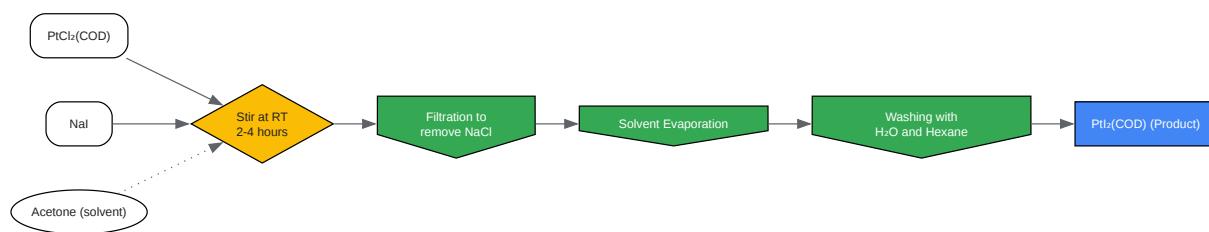
- Dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(COD)]
- Sodium iodide (NaI)
- Acetone (anhydrous)
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Filtration apparatus (e.g., Büchner funnel and flask)
- Schlenk line or inert atmosphere setup (optional, but recommended)

Procedure:

- In a round-bottom flask, dissolve Dichloro(1,5-cyclooctadiene)platinum(II) (1.0 eq) in a minimal amount of anhydrous acetone under an inert atmosphere.
- In a separate flask, prepare a solution of sodium iodide (2.2 eq) in anhydrous acetone.

- Slowly add the sodium iodide solution to the stirred solution of $\text{PtCl}_2(\text{COD})$ at room temperature.
- Upon addition, a color change and the precipitation of sodium chloride (NaCl) are typically observed.
- Stir the reaction mixture at room temperature for 2-4 hours to ensure complete halide exchange.
- After the reaction is complete, remove the precipitated NaCl by filtration.
- The filtrate, containing the dissolved $\text{PtI}_2(\text{COD})$, is then concentrated under reduced pressure.
- The resulting solid is washed with a small amount of cold deionized water to remove any remaining inorganic salts and then with a non-polar solvent like hexane to remove any organic impurities.
- Dry the resulting solid product, **Diiodo(1,5-cyclooctadiene)platinum(II)**, under vacuum.

Characterization: The product can be characterized by techniques such as ^1H NMR, ^{13}C NMR, FT-IR spectroscopy, and elemental analysis to confirm its identity and purity.



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Synthesis of $\text{PtI}_2(\text{COD})$ from $\text{PtCl}_2(\text{COD})$.

Potential Catalytic Applications

While specific data for $\text{PtI}_2(\text{COD})$ is limited, the following sections detail well-established catalytic applications of $\text{PtCl}_2(\text{COD})$. These protocols can be adapted for the investigation of $\text{PtI}_2(\text{COD})$ as a catalyst.

Hydrosilylation of Alkenes and Alkynes

Platinum complexes are highly effective catalysts for the hydrosilylation of unsaturated carbon-carbon bonds, a reaction of significant industrial importance for the synthesis of silicon-containing compounds.

General Reaction Scheme:



Representative Experimental Protocol (using $\text{PtCl}_2(\text{COD})$ as a model):

Materials:

- Dichloro(1,5-cyclooctadiene)platinum(II) [$\text{PtCl}_2(\text{COD})$]
- Alkene or alkyne substrate
- Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)
- Anhydrous toluene or other suitable solvent
- Schlenk flask or sealed reaction vessel
- Magnetic stirrer and stir bar
- Inert atmosphere (e.g., argon or nitrogen)

Procedure:

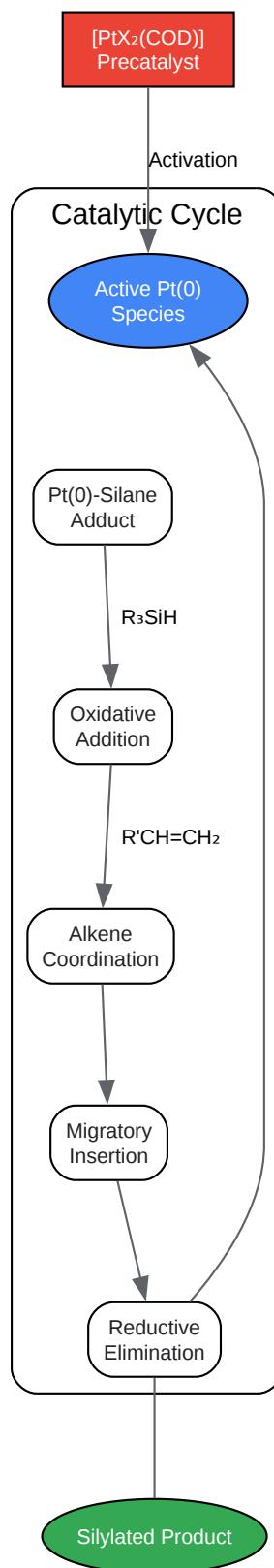
- To a Schlenk flask under an inert atmosphere, add the alkene or alkyne substrate (1.0 eq) and anhydrous toluene.

- Add the hydrosilane (1.1 eq) to the reaction mixture.
- In a separate vial, prepare a stock solution of the platinum catalyst, for example, by dissolving a known amount of PtCl₂(COD) in anhydrous toluene.
- Add the catalyst solution to the reaction mixture to achieve the desired catalyst loading (typically 0.01 to 1 mol%).
- Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C).
- Monitor the reaction progress by techniques such as GC-MS or NMR spectroscopy.
- Upon completion, the reaction mixture can be purified by distillation or column chromatography to isolate the desired silylated product.

Table 1: Representative Data for Hydrosilylation using PtCl₂(COD) (for comparison)

Substrate (Alkene)	Hydrosila- ne	Catalyst Loading (mol%)	Temp (°C)	Time (h)	Yield (%)	Referenc- e
1-Octene	Triethoxysil- ane	0.05	80	2	>95	Generic
Styrene	Dimethylph- enylsilane	0.1	60	4	92	Generic
Phenylacet- ylene	Triethylsila- ne	0.01	RT	1	>98	Generic

Note: The optimal reaction conditions (catalyst loading, temperature, solvent) will depend on the specific substrates and should be optimized accordingly. The performance of PtI₂(COD) in these reactions may differ.



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General catalytic cycle for hydrosilylation.

C-H Bond Activation and Functionalization

Platinum(II) complexes are known to catalyze the activation and functionalization of C-H bonds, enabling the direct conversion of these otherwise inert bonds into valuable chemical functionalities.

General Reaction Scheme:



Representative Experimental Protocol for C-H Activation (using $\text{PtCl}_2(\text{COD})$ as a model):

Materials:

- Dichloro(1,5-cyclooctadiene)platinum(II) [$\text{PtCl}_2(\text{COD})$]
- Substrate with a C-H bond to be functionalized (e.g., arene, alkane)
- Coupling partner or oxidant (e.g., olefin, borane, or an oxidizing agent)
- Anhydrous solvent (e.g., dichloroethane, acetic acid)
- Additives (e.g., a base or a co-catalyst, if required)
- Sealed reaction tube or autoclave

Procedure:

- In a sealable reaction vessel, combine the substrate (1.0 eq), the coupling partner/oxidant (1.5-2.0 eq), and any necessary additives.
- Add the anhydrous solvent under an inert atmosphere.
- Add the platinum catalyst, $\text{PtCl}_2(\text{COD})$, to the reaction mixture (typically 1-5 mol%).
- Seal the vessel and heat the reaction mixture to the required temperature (often in the range of 100-150 °C).

- Maintain the reaction at this temperature with stirring for the specified duration (e.g., 12-24 hours).
- After cooling to room temperature, carefully open the reaction vessel.
- The product can be isolated and purified using standard techniques such as extraction, filtration, and chromatography.

Table 2: Representative Data for C-H Activation using PtCl₂(COD) (for comparison)

Substrate	Coupling Partner	Catalyst Loading (mol%)	Temp (°C)	Time (h)	Product	Yield (%)	Reference
Benzene	Ethylene	5	120	24	Styrene	45	Generic
Methane	H ₂ O/O ₂	2	100	12	Methanol	30	Generic

Note: C-H activation reactions are often challenging and require careful optimization of reaction conditions. The reactivity of PtI₂(COD) in these transformations is an open area of research.

Summary and Outlook

Diiodo(1,5-cyclooctadiene)platinum(II) is a readily accessible platinum complex that holds potential as a catalyst in various organic transformations. While its catalytic activity has not been extensively explored, the established catalytic profile of its dichloro analogue, PtCl₂(COD), in reactions like hydrosilylation and C-H activation provides a strong foundation for future investigations. The distinct electronic properties of the iodide ligands may lead to novel reactivity and selectivity. The protocols provided herein for the synthesis of PtI₂(COD) and for representative catalytic reactions offer a practical guide for researchers to explore the catalytic applications of this promising compound. Further studies are encouraged to elucidate the specific catalytic behavior of **Diiodo(1,5-cyclooctadiene)platinum(II)** and to expand its utility in synthetic chemistry and drug development.

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